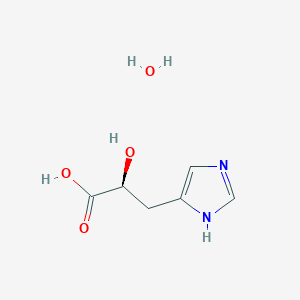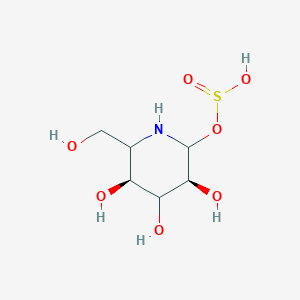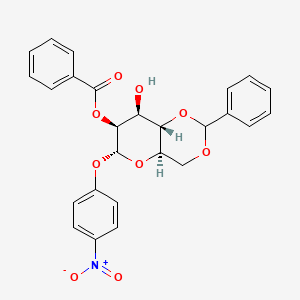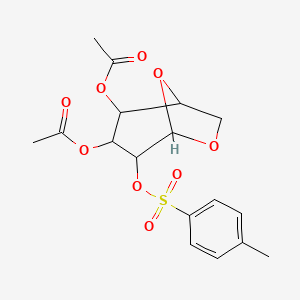![molecular formula C₂₉H₄₆N₂O₂ B1140262 (3S,3'aS,6'S,6aS,9R,11bR)-4'-(2-aminoethyl)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-ol CAS No. 334616-31-8](/img/structure/B1140262.png)
(3S,3'aS,6'S,6aS,9R,11bR)-4'-(2-aminoethyl)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,3'aS,6'S,6aS,9R,11bR)-4'-(2-aminoethyl)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-ol, also known as this compound, is a useful research compound. Its molecular formula is C₂₉H₄₆N₂O₂ and its molecular weight is 454.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cyclopamine has been identified as the teratogen responsible for craniofacial birth defects in sheep offspring and is known to inhibit the Hedgehog (Hh) signaling pathway. This pathway is crucial in embryonic development and is implicated in several types of cancer. Cyclopamine and its derivatives are thus targeted as potential treatments for cancers and other diseases associated with the Hh signaling pathway. A monoclonal antibody-based ELISA has been developed for detecting cyclopamine in biological samples, highlighting its potential in cancer research (Lee et al., 2012).
A derivative of cyclopamine, exo-cyclopamine, has been developed as a stable and highly potent inhibitor of hedgehog signaling. This derivative shows great potential as an experimental drug against several types of human cancer (Heretsch et al., 2011).
Cyclopamine's potential in cancer treatment has been emphasized due to its ability to inhibit the Hedgehog pathway, which is important in many human cancers. Although its clinical development has been hindered due to poor solubility, stability, and moderate activity, efforts to overcome these shortcomings have led to the identification of more suitable derivatives like IPI-926, which proceeded to clinical trials (Ma et al., 2013).
Cyclopamine's role in disrupting developmental processes has been studied. For instance, it was observed that cyclopamine treatment in Xenopus embryos leads to defects in the formation of craniofacial cartilage, primarily derived from cells of the cranial neural crest. This indicates its specific impact on cranial neural crest cells, contributing to its teratogenic effects (Dunn et al., 1995).
The discovery of cyclopamine's binding to the Smoothened (Smo) receptor has been a significant advancement. This finding explains its teratogenic and antitumor activities and suggests a role for small molecules in the physiological regulation of Smo (Chen et al., 2002).
Mecanismo De Acción
Target of Action
N-(2-Aminoethyl) Cyclopamine is a derivative of Cyclopamine . The primary target of this compound is the Smoothened (Smo) receptor, which is the signal transducer of the Hedgehog (Hh) pathway . The Smo receptor plays a crucial role in various aspects of embryonic pattern formation and adult tissue maintenance .
Mode of Action
N-(2-Aminoethyl) Cyclopamine interacts with its target, the Smoothened receptor, and modulates the Hedgehog signaling pathway .
Biochemical Pathways
The compound primarily affects the Hedgehog signaling pathway . This pathway is crucial for various aspects of embryonic development and adult tissue maintenance. Deregulation of the Hedgehog signaling pathway has been associated with a number of human cancers .
Pharmacokinetics
It is known that the compound is a derivative of cyclopamine Therefore, it may share similar Absorption, Distribution, Metabolism, and Excretion (ADME) properties with Cyclopamine
Result of Action
The action of N-(2-Aminoethyl) Cyclopamine results in the modulation of the Hedgehog signaling pathway . This can have significant effects at the molecular and cellular levels, including the potential to reverse the effects of oncogenic mutations . .
Análisis Bioquímico
Biochemical Properties
The exact biochemical properties of N-(2-Aminoethyl) Cyclopamine are not fully elucidated. As a derivative of Cyclopamine, it may share similar biochemical interactions. Cyclopamine is known to interact with various biomolecules, particularly those involved in the Hedgehog signaling pathway . The nature of these interactions often involves binding to specific proteins, such as Smoothened (Smo), a protein pivotal in the Hedgehog signaling pathway .
Cellular Effects
The cellular effects of N-(2-Aminoethyl) Cyclopamine are not fully known. Cyclopamine and its derivatives have been shown to have significant effects on various types of cells. For instance, Cyclopamine has been found to interfere with mitochondrial function and suppress aerobic respiration in lung cancer cells . It also caused a substantial decrease in oxygen consumption in non-small-cell lung cancer (NSCLC) cell lines, suppressed NSCLC cell proliferation, and induced apoptosis .
Molecular Mechanism
Cyclopamine, the parent compound, is known to exert its effects at the molecular level by inhibiting the Hedgehog signaling pathway . This is achieved through binding interactions with the Smoothened protein, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on Cyclopamine have shown that it can have long-term effects on cellular function . For instance, it was found to disrupt mitochondrial function and aerobic respiration in lung cancer cells over time .
Dosage Effects in Animal Models
Studies on Cyclopamine have shown that its effects can vary with dosage . For example, it was found that the teratogenic effects of Cyclopamine in mice were dose-dependent .
Metabolic Pathways
Cyclopamine and its derivatives are known to interact with enzymes and cofactors involved in the Hedgehog signaling pathway .
Propiedades
IUPAC Name |
(3S,3'aS,6'S,6aS,9R,11bR)-4'-(2-aminoethyl)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46N2O2/c1-17-13-26-27(31(16-17)12-11-30)19(3)29(33-26)10-8-22-23-6-5-20-14-21(32)7-9-28(20,4)25(23)15-24(22)18(29)2/h5,17,19,21-23,25-27,32H,6-16,30H2,1-4H3/t17-,19?,21-,22?,23-,25?,26?,27-,28-,29-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFBFPHBSKOKSL-LZPHRWOPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)O)C)N(C1)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2[C@H](C([C@]3(O2)CCC4[C@@H]5CC=C6C[C@H](CC[C@@]6(C5CC4=C3C)C)O)C)N(C1)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



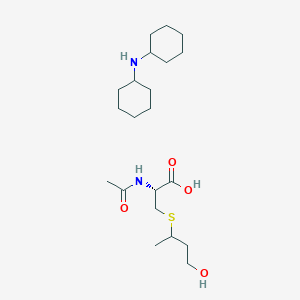
![disodium;3-[(2R)-2-acetamido-2-carboxylatoethyl]sulfanylbutanoate](/img/structure/B1140187.png)

![5-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyaniline](/img/structure/B1140189.png)
